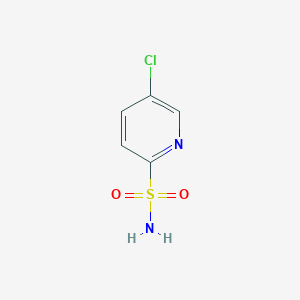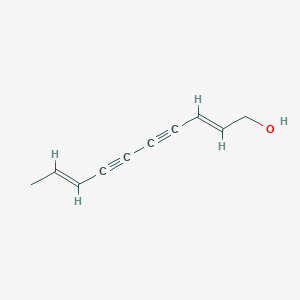
13Z,16Z-ドコサジエン酸
概要
説明
13Z,16Z-ドコサジエン酸は、天然のオメガ-6系多価不飽和脂肪酸です。この酸の特徴として、13位と16位に2つのシス二重結合を持つことが挙げられます。 哺乳類、魚類、植物、嫌気性菌など、さまざまな生物から検出されています .
科学的研究の応用
13Z,16Z-ドコサジエン酸は、科学研究において幅広い用途を持っています。
化学: さまざまな化学反応における多価不飽和脂肪酸の挙動を研究するためのモデル化合物として使用されます。
生物学: FFAR4のアゴニストとしての役割は、代謝経路と受容体の機能を研究する上で価値があります。
作用機序
13Z,16Z-ドコサジエン酸がその効果を発揮する機序は、遊離脂肪酸受容体4(FFAR4)との相互作用を含みます。アゴニストとして、この受容体に結合し、さまざまな生理学的プロセスを調節するシグナル伝達経路を活性化します。 注目すべき効果の1つは、食欲抑制に関与するグレリンの分泌を抑制することです .
類似化合物:
アラキドン酸: 構造が似ていますが、生物学的活性は異なる別のオメガ-6系多価不飽和脂肪酸です。
リノール酸: アラキドン酸の前駆体であり、代謝において異なる役割を持つオメガ-6系脂肪酸です。
エイコサジエン酸: 構造は似ていますが、二重結合の位置が異なります。
独自性: 13Z,16Z-ドコサジエン酸は、特定の二重結合位置とFFAR4アゴニストとしての役割により、他に類を見ないものです。 この特異性は、特定の受容体や経路と相互作用することを可能にし、標的を絞った研究や応用にとって価値があります .
Safety and Hazards
生化学分析
Biochemical Properties
13Z,16Z-Docosadienoic acid, as a long-chain fatty acid (LCFA), interacts with the free fatty acid receptor 4 (FFAR4 or GPR120), a LCFA receptor . This interaction plays a significant role in various biochemical reactions.
Cellular Effects
The interaction of 13Z,16Z-Docosadienoic acid with FFAR4 influences cell function. It strongly inhibits the secretion of ghrelin by isolated mouse gastric cells . Ghrelin is a hormone that plays a crucial role in regulating appetite and energy balance.
Molecular Mechanism
The molecular mechanism of 13Z,16Z-Docosadienoic acid involves its binding interaction with FFAR4. As an agonist of FFAR4, it activates this receptor, leading to changes in gene expression and enzyme activity .
Metabolic Pathways
13Z,16Z-Docosadienoic acid is involved in the metabolic pathways of ω-6 polyunsaturated fatty acids
準備方法
合成ルートと反応条件: 13Z,16Z-ドコサジエン酸は、化学的方法によって合成するか、天然資源から抽出することができます。 化学合成は一般的に、アラキドン酸の鎖に炭素原子2つを追加して伸長させる方法で行われます 。反応条件では、目的のシス二重結合を生成するため、特定の触媒や制御された環境が必要となる場合が多いです。
工業生産方法: 工業的な環境では、13Z,16Z-ドコサジエン酸の生産は、天然資源からの大規模抽出または化学合成によって行われる場合があります。 このプロセスには、研究や応用における使用のために重要な、高純度レベルを実現するための精製工程が含まれます .
化学反応の分析
反応の種類: 13Z,16Z-ドコサジエン酸は、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、ヒドロペルオキシドなどの酸化生成物の形成につながる可能性があります。
還元: 還元反応は、二重結合を単結合に変換することで、化合物の構造と特性を変更します。
置換: 置換反応は、水素原子を他の官能基に置き換える場合がある。
一般的な試薬と条件:
酸化: 一般的な試薬には、酸素、過酸化物、その他の酸化剤などがあります。
還元: 水素ガスやパラジウムまたは白金などの金属触媒が頻繁に使用されます。
置換: ハロゲン、酸、塩基を置換反応の試薬として使用できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はヒドロペルオキシドを生成する可能性がありますが、還元は飽和脂肪酸を生成する可能性があります .
類似化合物との比較
Arachidonic Acid: Another omega-6 polyunsaturated fatty acid with similar structural features but different biological activities.
Linoleic Acid: A precursor to arachidonic acid, also an omega-6 fatty acid with distinct roles in metabolism.
Eicosadienoic Acid: Similar in structure but with different positions of double bonds.
Uniqueness: 13Z,16Z-Docosadienoic Acid is unique due to its specific double bond positions and its role as an FFAR4 agonist. This specificity allows it to interact with particular receptors and pathways, making it valuable for targeted research and applications .
特性
IUPAC Name |
(13Z,16Z)-docosa-13,16-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10H,2-5,8,11-21H2,1H3,(H,23,24)/b7-6-,10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVGRZDASOHMCSK-HZJYTTRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17735-98-7 | |
| Record name | 13,16-Docosadienoic acid, (13Z,16Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT5EG9E9ZY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Docosadienoate (22:2n6) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061714 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the metabolic profile of different pig breeds relate to their meat quality?
A2: The study found distinct differences in the metabolic profiles of longissimus dorsi muscle between CB and DLY pigs, with 13Z,16Z-docosadienoic acid being one differentiating metabolite. [] CB pigs, known for better meat quality attributes like marbling and color, exhibited different levels of various metabolites compared to DLY pigs. This suggests a link between breed-specific metabolic characteristics, potentially influenced by genetics and breeding practices, and the resulting meat quality.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![9,10-Dithiatricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene](/img/structure/B98313.png)
